molecular formula C5H4ClN3O2 B1353533 2-Chloro-5-nitropyridin-4-amine CAS No. 2604-39-9

2-Chloro-5-nitropyridin-4-amine

Cat. No. B1353533
CAS RN: 2604-39-9
M. Wt: 173.56 g/mol
InChI Key: YKWBEPUOVBMENG-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyridin-4-amine is an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This chemical can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives .


Synthesis Analysis

The synthesis of 2-Chloro-5-nitropyridin-4-amine involves several steps . The method disclosed in a patent includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing 2-chloro-5-nitropyridine . This method produces few byproducts in a digestion process, and the reaction conditions are mild with a high total yield .


Molecular Structure Analysis

The molecule possesses mirror symmetry, with all of the atoms lying in the mirror plane . There is an intramolecular N—H⋯O hydrogen bond involving the adjacent -NO2 and -NH2 groups . A short C—H⋯O interaction is also observed .


Chemical Reactions Analysis

2-Chloro-5-nitropyridin-4-amine is an important intermediate in various chemical reactions . It is used in the synthesis of different compounds, including those with potential pharmaceutical applications .


Physical And Chemical Properties Analysis

2-Chloro-5-nitropyridin-4-amine is a white to light yellow crystal powder . It has a molecular weight of 173.56 . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

Application in Nonlinear Optics and Optical Limiting

  • Summary of the Application: 2A5NP4CBA is a potentially useful organic adduct compound that has been synthesized and grown as optically transparent single crystals for applications in Nonlinear Optics (NLO) and Optical Limiting .
  • Methods of Application or Experimental Procedures: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature . The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .
  • Results or Outcomes: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm 2 .

Safety And Hazards

2-Chloro-5-nitropyridin-4-amine is considered hazardous . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-chloro-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWBEPUOVBMENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448005
Record name 2-chloro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitropyridin-4-amine

CAS RN

2604-39-9
Record name 2-chloro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitropyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JL He - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
The title molecule, C5H4ClN3O2, possesses mirror symmetry, with all of the atoms lying in the mirror plane. There is an intramolecular N—H⋯O hydrogen bond involving the adjacent –…
Number of citations: 6 scripts.iucr.org
F Wang, M Tran-Dubé, S Scales, S Johnson… - Tetrahedron …, 2013 - Elsevier
… attempts in obtaining compound 5 in adequate yields lead us to initiate a new synthetic route from a slightly modified starting material, 3-bromo-2-chloro-5-nitropyridin-4-amine 6 (…
Number of citations: 15 www.sciencedirect.com
E Yoo, BM Crall, R Balakrishna, SS Malladi… - Organic & …, 2013 - pubs.rsc.org
… -3-nitropyridin-4-amine and 2-chloro-5-nitropyridin-4-amine intermediates. Sodium hydride (… -4-amine and N-benzyl-2-chloro-5-nitropyridin-4-amine intermediates. To this regioisomeric …
Number of citations: 50 pubs.rsc.org
A Stuke, M Todorović, M Rupp, C Kunkel… - The Journal of …, 2019 - pubs.aip.org
… 6 (2-chloro-5-nitropyridin-4-amine). (a) Inverse distance distribution of selected two-body terms with optimized broadening parameter ρ2. (b) Angle distribution of selected three-body …
Number of citations: 68 pubs.aip.org
F Gao, Y Liang, P Zhou, J Cheng, K Ding… - European journal of …, 2019 - Elsevier
Microtubule is one of the important targets for cancer treatment. A novel class of diaryl substituted imidazo[4,5-c]pyridin-2-ones and imidazo[4,5-c]pyridines were designed based on …
Number of citations: 20 www.sciencedirect.com
SM Choi, YJ An, ER Choi, YE Nam, EW Seo… - Journal of Molecular …, 2023 - Elsevier
3-Deazaneplanosin A (DZNep, 2) analogs showed a broad spectrum of biological activity against some cancers and DNA/RNA viruses as a promising inhibitor of the S-adenosyl-L-…
Number of citations: 2 www.sciencedirect.com
S Ramachandran, S Hameed P… - Journal of Medicinal …, 2014 - ACS Publications
… To the solution of 2-chloro-5-nitropyridin-4-amine (1a10.0 g, 57.9 mmol) in anhydrous DMF (100 mL) were added 1-methyl piperazine (12.85 mL, 11.0 mmol) and potassium carbonate (…
Number of citations: 40 pubs.acs.org
L Josa-Culleré, KS Madden, TJ Cogswell… - Journal of Medicinal …, 2021 - ACS Publications
Induction of differentiation is a promising therapeutic strategy against acute myeloid leukemia. However, current differentiation therapies are effective only to specific patient populations. …
Number of citations: 5 pubs.acs.org
若木貴行 - 2019 - repository.dl.itc.u-tokyo.ac.jp
§ 2.1. 1 ケトン合成~ 従来法 8 § 2.1. 2 ケトン合成~ 遷移金属触媒を用いたアルデヒドからの直截的な合成法 9 § 2.2 反応デザイン 16 § 2.3 最適化 19 § 2.4 基質適用範囲 25 § 2.5 ヘテロアリール…
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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